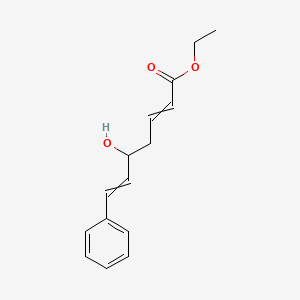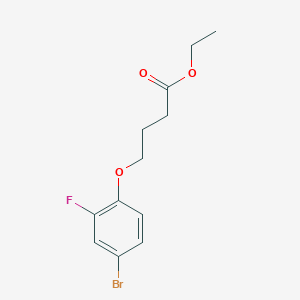
4-iso-Butoxy-3,5-difluorothiophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iso-Butoxy-3,5-difluorothiophenol is an organic compound with the molecular formula C10H12F2OS It consists of a thiophenol core substituted with iso-butoxy and difluoro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-iso-Butoxy-3,5-difluorothiophenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions .
Another method involves the preparation of 3,5-difluorophenol, which can be synthesized through a series of steps including the preparation of diazonium salts and subsequent hydrolysis
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired yield. The Suzuki–Miyaura coupling reaction is particularly favored in industrial settings due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-iso-Butoxy-3,5-difluorothiophenol undergoes various types of chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the thiophenol group to thiol or sulfide derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophenol group can yield sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
4-iso-Butoxy-3,5-difluorothiophenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-iso-Butoxy-3,5-difluorothiophenol involves its interaction with molecular targets through various pathways. The specific pathways depend on the nature of the chemical reactions it undergoes. For example, in oxidation reactions, the compound may act as an electron donor, while in substitution reactions, it may serve as a nucleophile or electrophile.
Comparación Con Compuestos Similares
Similar Compounds
3-iso-Butoxy-4,5-difluorothiophenol: Similar in structure but with different substitution patterns on the aromatic ring.
4-Fluorothiophenol: Contains a single fluorine atom and lacks the iso-butoxy group.
Uniqueness
4-iso-Butoxy-3,5-difluorothiophenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both iso-butoxy and difluoro groups enhances its versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C10H12F2OS |
|---|---|
Peso molecular |
218.27 g/mol |
Nombre IUPAC |
3,5-difluoro-4-(2-methylpropoxy)benzenethiol |
InChI |
InChI=1S/C10H12F2OS/c1-6(2)5-13-10-8(11)3-7(14)4-9(10)12/h3-4,6,14H,5H2,1-2H3 |
Clave InChI |
VRIVHIOWESNGCI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C=C(C=C1F)S)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12639154.png)

-](/img/structure/B12639170.png)
![2-Amino-6-bromobenzo[B]thiophene-3-carbonitrile](/img/structure/B12639174.png)
![(R)-1,1-bis(3,5-bis(trifluoromethyl)phenyl)tetrahydropyrrolo[1,2-c]oxazol-3(1H)-one](/img/structure/B12639176.png)




![1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-cyanophenyl)methyl]-](/img/structure/B12639208.png)


![4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12639218.png)

